Enhanced Chemical Stability vs. Furfuryl Thiol in Thermally Processed Beverages
Furfuryl thioacetate exhibits superior chemical stability compared to its corresponding thiol, furfuryl thiol (FFT), under thermal processing and storage conditions typical of ready-to-drink (RTD) coffee manufacturing. The thioacetate functional group protects the thiol moiety from rapid oxidation and degradation, enabling controlled hydrolysis to release the active aroma compound furfuryl thiol during consumption. [1]
| Evidence Dimension | Chemical stability during thermal processing and storage |
|---|---|
| Target Compound Data | Stable as thioacetate precursor; hydrolyzes to release furfuryl thiol at controlled rate |
| Comparator Or Baseline | Furfuryl thiol (FFT) degrades rapidly and readily via oxidation and nucleophilic addition, leaving little remaining aroma benefit after processing |
| Quantified Difference | Thioacetate compounds are described as 'more durable' and 'chemically more stable towards oxidation' compared to the corresponding thiols; thiols 'degrade rapidly' |
| Conditions | Ready-to-drink (RTD) coffee model; thermal processing (retorting) and extended storage |
Why This Matters
This stability advantage enables furfuryl thioacetate to function as a shelf-stable flavor precursor in RTD coffee, whereas furfuryl thiol cannot maintain sensory impact through processing and storage.
- [1] US Patent Application 20110027436. USE OF THIOESTER FLAVORS TO IMPROVE THE FLAVOR QUALITY OF READY-TO-DRINK COFFEE UPON RETORTING AND STORAGE. Nestec S.A., 2011. View Source
